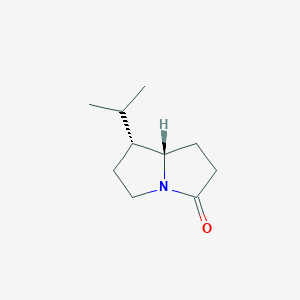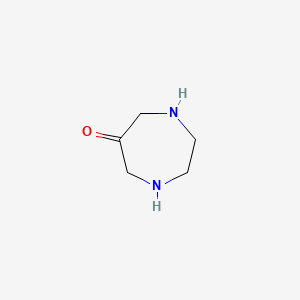
4-Bromo-2-fluoro-5-iodobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-fluoro-5-iodobenzonitrile is a halogenated benzonitrile compound with the molecular formula C7H2BrFIN and a molecular weight of 325.9 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzonitrile core, making it a versatile building block in organic synthesis and various scientific research applications.
Vorbereitungsmethoden
The synthesis of 4-Bromo-2-fluoro-5-iodobenzonitrile typically involves multi-step reactions starting from simpler aromatic compounds. One common synthetic route includes the bromination, fluorination, and iodination of benzonitrile derivatives. For example, the synthesis may begin with 4-bromobenzonitrile, followed by selective fluorination and iodination under controlled conditions . Industrial production methods often involve similar multi-step processes, optimized for higher yields and purity.
Analyse Chemischer Reaktionen
4-Bromo-2-fluoro-5-iodobenzonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products, although these reactions are less common compared to substitution and coupling reactions.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-fluoro-5-iodobenzonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Bromo-2-fluoro-5-iodobenzonitrile depends on its specific application. In biological systems, it may act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. The molecular targets and pathways involved vary based on the specific enzyme or receptor being targeted .
Vergleich Mit ähnlichen Verbindungen
4-Bromo-2-fluoro-5-iodobenzonitrile can be compared with other halogenated benzonitriles, such as:
4-Bromobenzonitrile: Lacks the fluorine and iodine atoms, making it less versatile in certain synthetic applications.
2-Fluoro-4-iodobenzonitrile: Similar in structure but with different positions of the halogen atoms, leading to variations in reactivity and applications.
4-Bromo-2-iodobenzonitrile:
The uniqueness of this compound lies in its combination of three different halogen atoms, providing a unique reactivity profile and making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C7H2BrFIN |
|---|---|
Molekulargewicht |
325.90 g/mol |
IUPAC-Name |
4-bromo-2-fluoro-5-iodobenzonitrile |
InChI |
InChI=1S/C7H2BrFIN/c8-5-2-6(9)4(3-11)1-7(5)10/h1-2H |
InChI-Schlüssel |
CKYHKEBNVIUBAI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1I)Br)F)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12853534.png)









![6-Ethyl-7-imino-2,4-dimethyl-6,7-dihydrooxazolo[5,4-d]pyrimidine-5(4H)-thione](/img/structure/B12853585.png)


